molecular formula C12H20O3 B14397802 Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol CAS No. 89398-41-4

Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol

Cat. No.: B14397802
CAS No.: 89398-41-4
M. Wt: 212.28 g/mol
InChI Key: MZJPIJLOUBQFIP-UHFFFAOYSA-N
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Description

Acetic acid;bicyclo[521]dec-7-en-1-ol is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;bicyclo[5.2.1]dec-7-en-1-ol typically involves the reaction of bicyclo[5.2.1]dec-7-en-1-ol with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment to ensure consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions: Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique structure of the compound, which provides multiple reactive sites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of acetic acid;bicyclo[5.2.1]dec-7-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to acetic acid;bicyclo[5.2.1]dec-7-en-1-ol include other bicyclic compounds such as bicyclo[2.2.1]heptane and bicyclo[1.1.0]butane. These compounds share structural similarities but differ in their chemical properties and reactivity .

Uniqueness: The uniqueness of this compound lies in its specific bicyclic structure and the presence of both acetic acid and bicyclo[5.2.1]dec-7-en-1-ol moieties.

Properties

CAS No.

89398-41-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;bicyclo[5.2.1]dec-7-en-1-ol

InChI

InChI=1S/C10H16O.C2H4O2/c11-10-6-3-1-2-4-9(8-10)5-7-10;1-2(3)4/h5,11H,1-4,6-8H2;1H3,(H,3,4)

InChI Key

MZJPIJLOUBQFIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC2=CCC(C2)(CC1)O

Origin of Product

United States

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